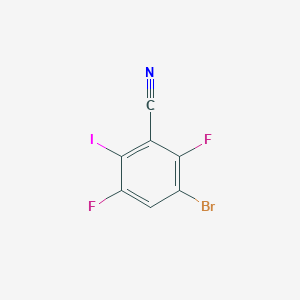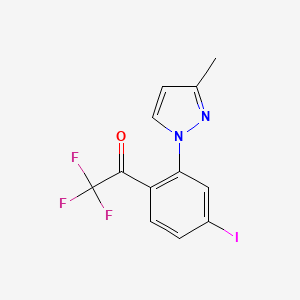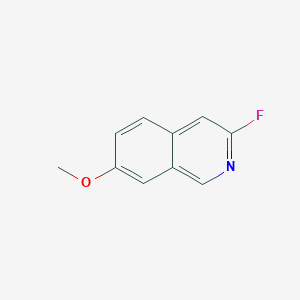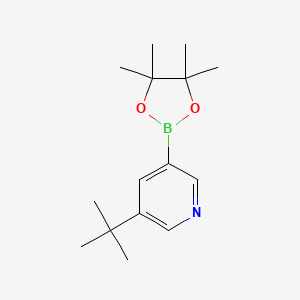![molecular formula C14H9F3N2 B13673566 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile. The reaction conditions are mild and the process exhibits a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Trifluoromethylation: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Trifluoromethylation: Electrophilic trifluoromethylating reagents based on sulfonium ylide skeleton are commonly used.
Substitution Reactions: Typical reagents include halogenating agents and nucleophiles.
Major Products Formed
Trifluoromethylation: The major product is the trifluoromethylated derivative of the imidazo[1,2-a]pyridine scaffold.
Substitution Reactions: Products vary depending on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for developing drugs with potential therapeutic effects, such as anti-diabetic agents.
Chemical Biology: It is employed in studies to understand the biological mechanisms and interactions of trifluoromethylated compounds.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to act as selective glucagon-like peptide 1 receptor (GLP-1R) agonists, which can increase GLP-1 secretion and enhance glucose responsiveness . The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate: This compound is a selective GLP-1R agonist with potential anti-diabetic properties.
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share the trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, making them structurally similar.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C14H9F3N2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-4-10(8-11)12-9-19-7-2-1-6-13(19)18-12/h1-9H |
InChI-Schlüssel |
MGWGPKPUUGBGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


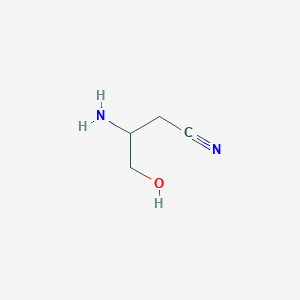
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)


![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
![5-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13673542.png)

